molecular formula C12H14N2O3 B8014576 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]

Cat. No.: B8014576
M. Wt: 234.25 g/mol
InChI Key: IQXBSWFIQCMYPG-UHFFFAOYSA-N
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Description

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] is a compound with a unique spirocyclic structure, which includes both indoline and pyran moieties. This compound is known for its photochromic properties, meaning it can change color when exposed to light. It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] typically involves the reaction of indoline derivatives with nitro-substituted pyran precursors. One common method includes the condensation of 5-nitroindoline with 3,4-dihydropyran under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures (around 95°C) to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran], while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] involves its photochromic properties. Upon exposure to UV or visible light, the compound undergoes a reversible isomerization between its closed spirocyclic form and an open merocyanine form. This isomerization changes the electronic structure of the molecule, leading to a change in color. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its nitro and indoline moieties .

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrospiro[indoline-3,4’-oxane]
  • Spiropyran derivatives
  • Indolinooxazolidines

Uniqueness

5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] stands out due to its unique combination of indoline and pyran moieties, which confer distinct photochromic properties. Compared to other spiropyran derivatives, it offers enhanced stability and a broader range of applications in smart materials and biological imaging .

Properties

IUPAC Name

5-nitrospiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-14(16)9-1-2-11-10(7-9)12(8-13-11)3-5-17-6-4-12/h1-2,7,13H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXBSWFIQCMYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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